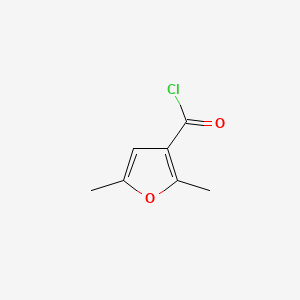
Ethyl-2-(3-Chlorphenyl)-2-oxoacetat
Übersicht
Beschreibung
Ethyl 2-(3-chlorophenyl)-2-oxoacetate is a useful research compound. Its molecular formula is C10H9ClO3 and its molecular weight is 212.63 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 2-(3-chlorophenyl)-2-oxoacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2-(3-chlorophenyl)-2-oxoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(3-chlorophenyl)-2-oxoacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Thiophenderivaten
Ethyl-2-(3-Chlorphenyl)-2-oxoacetat: ist maßgeblich an der Synthese von Thiophenderivaten beteiligt, einer Klasse von biologisch aktiven Verbindungen. Diese Derivate werden in der Industriellen Chemie und Materialwissenschaft als Korrosionsschutzmittel verwendet und spielen eine wichtige Rolle bei der Weiterentwicklung von organischen Halbleitern, organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) .
Pharmazeutische Anwendungen
Die Verbindung dient als Vorstufe in der pharmazeutischen Synthese. Beispielsweise zeigen Thiophen-basierte Analoga pharmakologische Eigenschaften wie Antikrebs-, Entzündungshemmende, antimikrobielle, Antihypertensive und antiatherosklerotische Wirkungen. Sie wird verwendet, um fortgeschrittene Verbindungen mit einer Vielzahl von biologischen Wirkungen zu verbessern .
Kristallographische Studien
This compound: kann in kristallographischen Studien verwendet werden, um die Kristallstrukturen komplexer Moleküle zu verstehen. Dies ist entscheidend für die Entwicklung von Medikamenten mit spezifischen Interaktionen auf molekularer Ebene .
Antimikrobielle Forschung
Derivate von This compound haben in Studien zur antimikrobiellen Aktivität Potenzial gezeigt. Diese Anwendung ist entscheidend für die Entwicklung neuer Antibiotika und das Verständnis von Resistenzmechanismen .
Methoden der organischen Synthese
Diese Verbindung ist an verschiedenen Methoden der organischen Synthese beteiligt, darunter die Gewald-Reaktion, die Paal-Knorr-Synthese und andere. Diese Methoden sind unerlässlich, um eine große Bandbreite an organischen Verbindungen mit potenziellen Anwendungen in verschiedenen Bereichen zu schaffen .
Materialwissenschaft
In der Materialwissenschaft wird This compound verwendet, um Materialien mit spezifischen Eigenschaften wie Leitfähigkeit oder Lumineszenz zu erzeugen, die für die Entwicklung neuer elektronischer Geräte wichtig sind .
Antitumor-Fähigkeiten
Die Forschung zeigt, dass Derivate dieser Verbindung Antitumor-Fähigkeiten haben, die zur Entwicklung neuer Krebsbehandlungen führen könnten. Das Verständnis der Struktur-Wirkungs-Beziehung ist bei dieser Anwendung von entscheidender Bedeutung .
Fortgeschrittene Medikamentenverabreichungssysteme
Schließlich kann This compound zur Gestaltung fortschrittlicher Medikamentenverabreichungssysteme verwendet werden. Seine chemische Struktur ermöglicht Modifikationen, die die Löslichkeit, Stabilität und die gezielte Verabreichung von Medikamenten verbessern können .
Wirkmechanismus
Target of Action
Many bioactive aromatic compounds, including those with similar structures to Ethyl 2-(3-chlorophenyl)-2-oxoacetate, have been found to bind with high affinity to multiple receptors . These receptors can be involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
The interaction of these compounds with their targets often results in changes to the function of the target, which can lead to a variety of biological effects . The exact mode of action would depend on the specific target and the structure of the compound.
Biochemical Pathways
Compounds like Ethyl 2-(3-chlorophenyl)-2-oxoacetate can affect a variety of biochemical pathways. For example, indole derivatives, which are structurally similar, have been found to affect a variety of pathways related to the biological activities mentioned above .
Result of Action
The molecular and cellular effects of a compound’s action would depend on its specific targets and mode of action. For similar compounds, these effects can range from changes in cell signaling to the induction of cell death in the case of anticancer activities .
Eigenschaften
IUPAC Name |
ethyl 2-(3-chlorophenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORWOAPLLYVOEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374498 | |
| Record name | ethyl 2-(3-chlorophenyl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62123-73-3 | |
| Record name | ethyl 2-(3-chlorophenyl)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-chlorobenzoylformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














